molecular formula C6H12F3N3O4S B13451820 3-Amino-3-methylazetidine-1-sulfonamide,trifluoroaceticacid

3-Amino-3-methylazetidine-1-sulfonamide,trifluoroaceticacid

Cat. No.: B13451820
M. Wt: 279.24 g/mol
InChI Key: ZRWXFTROWJSEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-methylazetidine-1-sulfonamide; trifluoroacetic acid is a compound that combines the structural features of azetidines and sulfonamides. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Sulfonamides are a class of compounds containing the sulfonamide functional group, which is widely used in medicinal chemistry for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methylazetidine-1-sulfonamide typically involves the formation of the azetidine ring followed by the introduction of the sulfonamide group. One common method is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. This is followed by sulfonation using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-amino-3-methylazetidine-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group acts as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid, thereby disrupting folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-methylazetidine-1-sulfonamide is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct reactivity and biological activity. Its strained ring structure makes it more reactive compared to other sulfonamides, and its specific substitution pattern enhances its potential as a versatile building block in organic synthesis .

Properties

Molecular Formula

C6H12F3N3O4S

Molecular Weight

279.24 g/mol

IUPAC Name

3-amino-3-methylazetidine-1-sulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H11N3O2S.C2HF3O2/c1-4(5)2-7(3-4)10(6,8)9;3-2(4,5)1(6)7/h2-3,5H2,1H3,(H2,6,8,9);(H,6,7)

InChI Key

ZRWXFTROWJSEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)S(=O)(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.